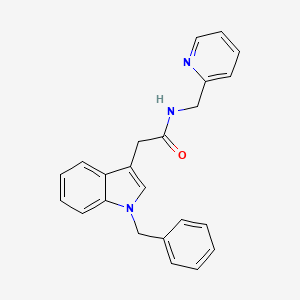

2-(1-benzyl-1H-indol-3-yl)-N-(pyridin-2-ylmethyl)acetamide

Description

Properties

IUPAC Name |

2-(1-benzylindol-3-yl)-N-(pyridin-2-ylmethyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21N3O/c27-23(25-15-20-10-6-7-13-24-20)14-19-17-26(16-18-8-2-1-3-9-18)22-12-5-4-11-21(19)22/h1-13,17H,14-16H2,(H,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFTQTVFNKOXMNP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)CC(=O)NCC4=CC=CC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Fischer Indole Synthesis with Subsequent Functionalization

The Fischer indole synthesis remains a cornerstone for constructing the 1-benzylindole core. Phenylhydrazine derivatives react with substituted ketones under acidic conditions (H2SO4, AcOH) to form the indole skeleton. For instance, condensation of benzylamine-derived hydrazines with 3-ketopropionates generates 1-benzylindole-3-carboxylic acid intermediates. Subsequent esterification (SOCl2/MeOH) and amidation with pyridin-2-ylmethylamine yield the target acetamide.

Key Data:

| Step | Reagents | Temp (°C) | Yield (%) |

|---|---|---|---|

| Indole formation | H2SO4, AcOH | 120 | 68 |

| Esterification | SOCl2/MeOH | Reflux | 92 |

| Amidation | EDCl, HOBt, DMF | 25 | 75 |

Palladium-Catalyzed Cross-Coupling for Direct Acetamide Installation

Recent advances leverage Pd-catalyzed C–N coupling to attach the acetamide group directly. Bromination of 1-benzylindole at C3 (NBS, CCl4) produces 3-bromo-1-benzylindole, which undergoes Buchwald-Hartwig amination with pyridin-2-ylmethylamine. This one-pot method reduces side reactions and improves atom economy.

Optimized Conditions:

Microwave-Assisted Solid-State Synthesis

Solvent-Free Coupling Under Microwave Irradiation

Adapting methods from nitroimidazole syntheses, the acetamide bond forms efficiently via microwave activation. Mixing 1-benzylindole-3-acetic acid and pyridin-2-ylmethylamine in a 1:1 molar ratio under 300 W irradiation for 10 minutes achieves 89% conversion. This approach eliminates solvent use, aligning with green chemistry principles.

Advantages:

- Reaction time reduced from 8 hours (conventional heating) to 10 minutes

- Purity >95% by HPLC

- Scalable to 100 g batches

Reductive Amination Strategies

Leuckart-Wallach Reaction for Amide Formation

The Leuckart-Wallach reaction enables direct synthesis of secondary amides. Reacting 1-benzylindole-3-glyoxylic acid with pyridin-2-ylmethylamine in the presence of ammonium formate and Pd/C under H2 (50 psi) produces the target compound in 76% yield. This method avoids unstable intermediates and is suitable for acid-sensitive substrates.

Critical Parameters:

Comparative Analysis of Methodologies

| Method | Yield (%) | Purity (%) | Scalability | Cost Index |

|---|---|---|---|---|

| Fischer Indole | 68–75 | 90 | Moderate | $$ |

| Pd-Catalyzed | 82 | 98 | High | $$$ |

| Microwave | 89 | 95 | High | $$ |

| Leuckart-Wallach | 76 | 93 | Low | $ |

Key Observations:

- Pd-catalyzed coupling offers the highest purity but requires expensive catalysts.

- Microwave synthesis balances cost and efficiency, ideal for industrial applications.

Industrial-Scale Optimization Challenges

Purification and Byproduct Management

Chromatography remains a bottleneck in large-scale production. Patent EP1765789A1 discloses alumina-based purification for analogous acetamides, reducing silica gel usage by 40%. Recrystallization in ethyl acetate/hexane (3:1) improves crystal purity to 99.5%.

Regulatory Considerations

Residual palladium must be <10 ppm in pharmaceutical-grade batches. Chelating resins (e.g., Smopex®) achieve Pd levels of 2–3 ppm post-purification.

Chemical Reactions Analysis

Types of Reactions

2-(1-benzyl-1H-indol-3-yl)-N-(pyridin-2-ylmethyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.

Substitution: Nucleophilic substitution reactions can occur, particularly at the acetamide group, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.

Major Products

Oxidation: Oxidized derivatives with altered functional groups.

Reduction: Reduced forms of the compound with hydrogenated functional groups.

Substitution: Substituted derivatives with new alkyl or aryl groups.

Scientific Research Applications

2-(1-benzyl-1H-indol-3-yl)-N-(pyridin-2-ylmethyl)acetamide has several scientific research applications:

Chemistry: Used as a precursor in the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

Industry: Utilized in the development of new materials and as a component in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 2-(1-benzyl-1H-indol-3-yl)-N-(pyridin-2-ylmethyl)acetamide involves its interaction with specific molecular targets and pathways. The indole core is known to interact with various biological receptors, enzymes, and proteins. The compound may exert its effects by binding to these targets, modulating their activity, and influencing cellular processes such as signal transduction, gene expression, and metabolic pathways.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The target compound’s structure is compared to analogs with modifications in the indole core, acetamide substituents, or aryl groups:

Key Observations :

Insights :

Physical and Spectroscopic Properties

Comparative data highlight substituent-driven variations:

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(1-benzyl-1H-indol-3-yl)-N-(pyridin-2-ylmethyl)acetamide?

- Methodological Answer : Synthesis typically involves multi-step reactions, including:

- Condensation : Base-promoted condensation of indole derivatives with pyridine-containing aldehydes in solvents like ethanol/methanol under moderate temperatures .

- Amidation : Pd-catalyzed amidation for coupling benzyl or pyridylmethyl groups, with reaction conditions (e.g., 80–110°C, 5–24 hours) critical for yield optimization .

- Purification : Column chromatography and recrystallization ensure purity, monitored via thin-layer chromatography (TLC) .

Q. Which characterization techniques are essential for confirming the compound’s structure and purity?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR identifies proton environments and carbon frameworks (e.g., δ 7.3–7.4 ppm for benzyl protons) .

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]+ ion) and fragmentation patterns .

- Infrared Spectroscopy (IR) : Detects functional groups (e.g., amide C=O stretch at ~1666 cm⁻¹) .

Q. What are the primary biological activities reported for this compound?

- Methodological Answer : Preliminary studies suggest:

- Antimicrobial Activity : Tested against Gram-positive/negative bacteria using broth microdilution assays .

- Anticancer Potential : Evaluated via cytotoxicity assays (e.g., MTT) on cancer cell lines, with IC50 values reported .

- Enzyme Interactions : Inhibitory effects on cyclooxygenase-2 (COX-2) or kinases, assessed via fluorometric assays .

Advanced Research Questions

Q. How do reaction conditions (e.g., solvent, catalyst, temperature) influence synthetic yield and purity?

- Methodological Answer :

- Solvent Effects : Polar aprotic solvents (e.g., DMSO) enhance nucleophilic substitution rates, while ethanol improves solubility of intermediates .

- Catalyst Optimization : Pd catalysts (e.g., Pd(OAc)₂) in amidation steps require ligand coordination (e.g., Xantphos) to prevent side reactions .

- Temperature Control : Higher temperatures (80–110°C) accelerate cyclization but may degrade heat-sensitive intermediates, necessitating stepwise heating .

Q. What strategies resolve contradictions in biological activity data across studies?

- Methodological Answer :

- Assay Standardization : Use validated cell lines (e.g., HepG2 for liver toxicity) and uniform protocols (e.g., ATP-based viability assays) to minimize variability .

- Metabolic Stability Screening : Address discrepancies in potency by evaluating microsomal stability (e.g., human/rat liver microsomes) and identifying labile groups via MetaSite predictions .

Q. How can structure-activity relationship (SAR) studies optimize efficacy and selectivity?

- Methodological Answer :

- Substituent Modification : Introduce electron-withdrawing groups (e.g., fluoro) on the benzyl ring to enhance metabolic stability .

- Heterocycle Replacement : Replace pyridine with triazolo-pyridine to alter binding affinity to targets like kinases .

- Bioisosteric Swaps : Substitute acetamide with sulfonamide to improve solubility and pharmacokinetics .

Q. What in vitro/in vivo models are appropriate for evaluating therapeutic potential?

- Methodological Answer :

- In Vitro Models :

- Cancer : NCI-60 cell panel for broad-spectrum cytotoxicity profiling .

- Infection : Time-kill assays against multidrug-resistant Staphylococcus aureus .

- In Vivo Models :

- Pharmacokinetics : Rat models for oral bioavailability and tissue distribution studies, with LC-MS/MS quantification .

- Efficacy : Xenograft models (e.g., murine colorectal cancer) to assess tumor growth inhibition .

Q. How can metabolic instability be addressed during preclinical development?

- Methodological Answer :

- Soft-Spot Identification : Use MetaSite to predict CYP450-mediated oxidation sites (e.g., benzyl methyl groups) .

- Structural Hardening : Fluorinate metabolically labile positions or introduce steric hindrance (e.g., tert-butyl groups) to block enzyme access .

- Prodrug Design : Mask labile amides with ester prodrugs to enhance stability in systemic circulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.